Isomaltotriose

Enzymology Oligo-1,6-glucosidase Kinetics

Researchers using generic IMO mixtures or incorrect DP3 isomers encounter systematic error from HPLC co-elution and substrate cross-reactivity. Isomaltotriose, with defined α-(1→6) linkage architecture, provides the validated solution. • 11-fold higher oligo-1,6-glucosidase affinity (lower Km) vs. isomaltose - optimal for enzyme classification and inhibitor selectivity profiling • Eliminates panose co-elution on standard amino HPLC columns; essential for IMO compositional analysis and biocatalytic process monitoring • Consistent ≥97% HPLC purity enables reproducible prebiotic structure-function and ileal digestibility studies

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 3371-50-4
Cat. No. B1581827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomaltotriose
CAS3371-50-4
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1
InChIKeyFZWBNHMXJMCXLU-BLAUPYHCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomaltotriose Procurement Guide


Isomaltotriose (CAS 3371-50-4) is a glucotriose comprising three D-glucose residues linked sequentially by α-(1→6) glycosidic bonds [1]. With a molecular formula C₁₈H₃₂O₁₆ and molecular weight 504.44 g/mol , this linear isomaltooligosaccharide (IMO) of degree of polymerization 3 (DP3) is produced via enzymatic hydrolysis of dextran from Leuconostoc mesenteroides . Distinct from its α-(1→4)-linked analog maltotriose, isomaltotriose exhibits resistance to hydrolysis by human salivary and pancreatic α-amylases [2], a property foundational to its utility in prebiotic IMO mixtures and enzymatic specificity studies. Commercial availability includes high-purity analytical standards (≥97–99% by HPLC) .

Why Generic Substitutes Fail for Isomaltotriose


Substituting isomaltotriose with structurally related DP3 oligosaccharides—specifically maltotriose (α-1,4 linkages) or panose (branched α-1,6/α-1,4)—introduces systematic error in enzymatic assays and analytical quantification. The glycosidic linkage architecture dictates substrate recognition: oligo-1,6-glucosidases exhibit differential kinetic parameters for isomaltotriose versus panose and isomaltose [1], while standard HPLC-RID methods using silica-based amino columns cannot effectively resolve isomaltotriose from its isomer panose [2][3]. Furthermore, the proportion of isomaltotriose relative to panose and isomaltose in commercial IMO preparations varies substantially depending on the transglucosidase enzyme employed [4], meaning that generic IMO mixtures lack the compositional consistency required for reproducible research. The evidence below quantifies these differentiation points, demonstrating why procurement decisions must specify isomaltotriose rather than an undefined DP3 oligosaccharide or crude IMO mixture.

Isomaltotriose Differentiation Evidence


Oligo-1,6-Glucosidase Substrate Affinity

In purified thermostable α-glucosidase (oligo-1,6-glucosidase) from Bacillus sp. DG0303, isomaltotriose demonstrated an 11-fold lower Michaelis constant (Km) than isomaltose, indicating substantially higher enzyme-substrate affinity [1]. The enzyme hydrolyzed both α-1,6-linked substrates but exhibited negligible activity toward maltooligosaccharides (α-1,4 linkages).

Enzymology Oligo-1,6-glucosidase Kinetics

Oligo-1,6-Glucosidase vs. Isomaltase Substrate Preference

Crystallographic and enzymatic characterization demonstrates that oligo-1,6-glucosidase exhibits maximal activity toward isomaltotriose, whereas the related enzyme isomaltase shows highest activity toward isomaltose with minimal activity on longer oligosaccharides [1]. This differential chain-length preference is critical for distinguishing between these two α-1,6-specific glucosidases in biochemical assays.

Substrate Specificity Glucosidase Enzyme Assay

Chromatographic Co-Elution with Panose

Chinese patent CN110554114B explicitly identifies that the standard HPLC-RID method (SN/T3637-2013) cannot effectively distinguish panose from isomaltotriose, presenting a critical analytical limitation [1]. Resolution of these DP3 isomers requires advanced methods such as UPLC-IMS-QTOF-MS or polymer-based amino columns with carefully validated calibration curves [2].

Analytical Chemistry Chromatography IMO Quantification

Compositional Variability in IMO Preparations

Analysis of isomaltooligosaccharide (IMO) preparations produced from different starch sources reveals substantial quantitative variation in isomaltotriose content relative to panose . In IMO derived from broken rice, isomaltotriose constituted 1.98 g/L versus panose at 38.13 g/L (panose:isomaltotriose ratio ≈19:1). In contrast, IMO from potato processing waste contained 2.94 g/L isomaltotriose versus 32.05 g/L panose (ratio ≈11:1).

Prebiotics IMO Production Composition Analysis

Enzyme-Dependent IMO Composition

Comparative study of two Aspergillus niger transglucosidases demonstrates that α-glucosidase produces IMO profiles enriched in isomaltotriose and isomaltose (containing fewer residual α-1,4 linkages), whereas glucosyltransferase produces substantially higher amounts of panose [1]. The transglucosylation products from Thermoanaerobacter ethanolicus α-glucosidase confirm this pattern: isomaltose, maltotriose, panose, and isomaltotriose are all formed, with 83% of oligosaccharides classified as prebiotic IMO species [2].

Biocatalysis Transglucosylation IMO Synthesis

Ileal Digestibility and IMO Composition

In ileal-cannulated pig studies, IMO preparations with higher isomaltotriose content (12.6% in IMO vs. 6.1% in IMO-DP3) exhibited distinct digestive fate [1]. IMO-DP3, containing lower isomaltotriose and higher panose (18.6% vs. 10.3%), showed 3% greater apparent ileal dry matter digestibility and increased ileal SCFA production (propionate, isovalerate, total SCFA). The lower digestibility of IMO correlated with its higher proportion of α-(1→6) linkages including isomaltotriose.

Digestibility Prebiotic Function In Vivo

Isomaltotriose Application Scenarios


Oligo-1,6-Glucosidase Activity Assays

Isomaltotriose serves as the optimal substrate for characterizing oligo-1,6-glucosidase activity, offering an 11-fold higher affinity (lower Km) than isomaltose [1]. Researchers developing assays to discriminate oligo-1,6-glucosidase from isomaltase must use isomaltotriose, as isomaltase exhibits minimal activity toward this DP3 substrate while preferentially hydrolyzing isomaltose [2]. This differential specificity enables unambiguous enzyme classification and inhibitor selectivity profiling.

Chromatographic Quantification of IMO Isomers

Given that standard HPLC-RID methods fail to resolve isomaltotriose from its DP3 isomer panose [3], pure isomaltotriose analytical standards (≥97–99% HPLC) are essential for method development and validation. Advanced chromatographic methods (polymer-based amino columns, UPLC-IMS-QTOF-MS) require authenticated isomaltotriose for calibration curve construction, with linear response demonstrated up to 17 mg/mL (R² ≥0.999) [4].

Transglucosidase Monitoring in IMO Production

The enzyme-dependent IMO profile—α-glucosidase favoring isomaltotriose formation versus glucosyltransferase favoring panose [5]—necessitates isomaltotriose as a reference standard for monitoring biocatalytic transglucosylation processes. With 83% of oligosaccharides formed in T. ethanolicus α-glucosidase reactions comprising prebiotic IMO species including isomaltotriose [6], process optimization requires accurate quantification of this specific DP3 component.

α-(1→6)-Oligosaccharide Digestibility Studies

In vivo digestibility studies demonstrate that IMO preparations with 12.6% isomaltotriose content exhibit lower ileal digestibility compared to preparations with 6.1% isomaltotriose (IMO-DP3) [7]. Researchers investigating the relationship between glycosidic linkage architecture and prebiotic efficacy require pure isomaltotriose to establish causal structure-function relationships, as commercial IMO mixtures contain variable and low isomaltotriose fractions (1.2–2.3% of total IMO mass) .

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